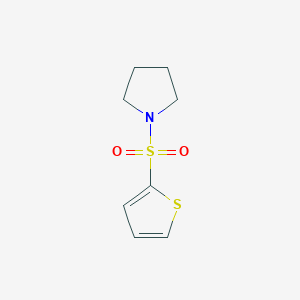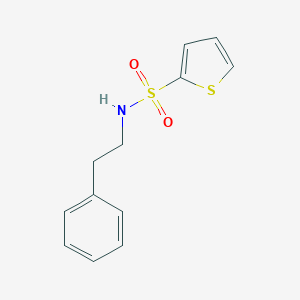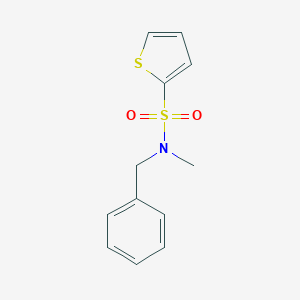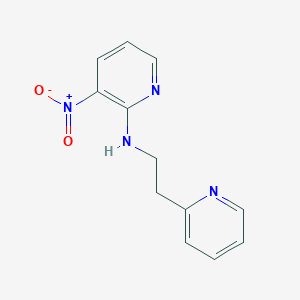
3-Nitro-N-(2-(pyridin-2-yl)ethyl)pyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Nitro-N-(2-(pyridin-2-yl)ethyl)pyridin-2-amine is an organic compound that belongs to the class of nitroamines It features a nitro group (-NO2) attached to the pyridine ring, which is a six-membered ring containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-N-(2-(pyridin-2-yl)ethyl)pyridin-2-amine typically involves the nitration of N-(2-pyridin-2-ylethyl)pyridin-2-amine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
3-Nitro-N-(2-(pyridin-2-yl)ethyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 3-amino-N-(2-pyridin-2-ylethyl)pyridin-2-amine.
Substitution: Formation of substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
3-Nitro-N-(2-(pyridin-2-yl)ethyl)pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.
作用机制
The mechanism of action of 3-Nitro-N-(2-(pyridin-2-yl)ethyl)pyridin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also participate in redox reactions, affecting cellular redox balance and signaling pathways.
相似化合物的比较
Similar Compounds
- 3-nitro-N-(pyridin-2-ylmethyl)pyridin-2-amine
- 3-methyl-N-(pyridin-2-yl)pyridin-2-amine
- 3-nitro-N-(pyridin-4-yl)pyridin-4-amine
Uniqueness
3-Nitro-N-(2-(pyridin-2-yl)ethyl)pyridin-2-amine is unique due to its specific substitution pattern and the presence of both nitro and pyridine groups. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
3-nitro-N-(2-pyridin-2-ylethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c17-16(18)11-5-3-8-14-12(11)15-9-6-10-4-1-2-7-13-10/h1-5,7-8H,6,9H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKQTEUJVPKLDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCNC2=C(C=CC=N2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-({1-[2-(2-methylphenoxy)ethyl]-1h-1,3-benzimidazol-2-yl}sulfanyl)acetic acid](/img/structure/B495162.png)
![2-{[1-Benzylbenzimidazol-2-yl]methylthio}-1-propylbenzimidazole](/img/structure/B495166.png)

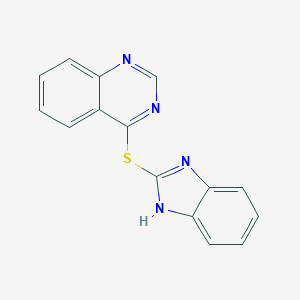
![2-{[2-(4-ethoxyphenoxy)ethyl]sulfanyl}-1-[2-(2-fluorophenoxy)ethyl]-1H-benzimidazole](/img/structure/B495170.png)
![2-[2-(2-Methoxyphenoxy)ethylsulfanyl]-1-propylbenzimidazole](/img/structure/B495172.png)
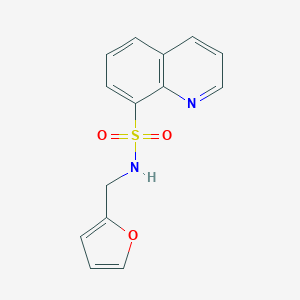
![1-ethyl-6-(4-morpholinylsulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B495174.png)
![3-{[(6-Carboxycyclohex-3-en-1-yl)carbonyl]amino}-4-methylbenzoic acid](/img/structure/B495175.png)
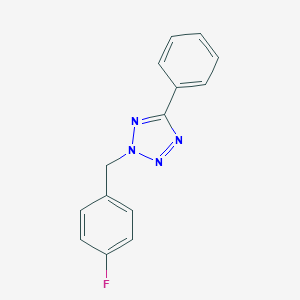
![1-[2-(2-Fluoro-phenoxy)-ethyl]-1H-benzoimidazole-2-thiol](/img/structure/B495179.png)
